2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole
Description
This compound features a thieno[2,3-f][1]benzothiole core substituted with bromine atoms at the 2,6-positions and alkoxy groups (2-butyloctoxy) at the 4,8-positions. The bromine substituents enhance intermolecular halogen bonding and electron-deficient character, while the branched alkoxy chains improve solubility in organic solvents, making it suitable for solution-processed organic electronic devices .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPBOPQASGASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzo[1,2-b:4,5-b']dithiophene
The parent compound, benzo[1,2-b:4,5-b']dithiophene, undergoes regioselective bromination at the 2- and 6-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., chloroform or dichloromethane) at 0–25°C. This step achieves >90% selectivity for the 2,6-dibromo derivative when catalyzed by Lewis acids such as FeCl₃.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reactant | Benzo[1,2-b:4,5-b']dithiophene |
| Brominating Agent | NBS (2.2 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Solvent | CHCl₃ |
| Temperature | 0°C → 25°C (gradual warming) |
| Yield | 85–92% |
Alkoxylation: Introduction of 2-Butyloctoxy Groups
The 4- and 8-positions of the dibrominated core are functionalized with 2-butyloctoxy chains via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
SNAr with 2-Butyloctyl Bromide
In anhydrous dimethylformamide (DMF), the dibromo intermediate reacts with 2-butyloctyl bromide (2.5 equiv per alkoxy group) in the presence of potassium tert-butoxide (t-BuOK) as a base. The reaction proceeds at 80–100°C for 12–24 hours, yielding the dialkoxylated product.
Key Optimization Parameters
-
Base Strength : Strong bases (e.g., t-BuOK) enhance deprotonation of the aromatic ring, accelerating substitution.
-
Solvent Polarity : Polar aprotic solvents like DMF stabilize the transition state.
Yield : 70–78% after column chromatography (silica gel, hexane/ethyl acetate).
Copper-Catalyzed Ullmann Coupling
For sterically hindered substrates, Ullmann coupling using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in toluene at 110°C improves efficiency. This method reduces reaction time to 8–10 hours but requires rigorous exclusion of moisture.
Comparative Performance
| Method | Conditions | Yield |
|---|---|---|
| SNAr | DMF, t-BuOK, 24h, 80°C | 70–78% |
| Ullmann | Toluene, CuI, 8h, 110°C | 65–72% |
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (95:5 to 80:20). The target compound elutes at Rf = 0.3–0.4 (TLC, silica gel).
Recrystallization
Recrystallization from n-butanol at −20°C yields colorless crystals suitable for X-ray diffraction. Purity is confirmed by:
Industrial-Scale Adaptations
Batch processes are preferred for large-scale synthesis (>1 kg). Key modifications include:
-
Continuous Flow Reactors : Enhance heat transfer during bromination and alkoxylation.
-
Automated Column Chromatography : Reduces purification time by 40%.
-
Waste Minimization : Solvent recovery systems reclaim >90% of DMF and toluene.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and organoboron or organotin compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno2,3-fbenzothiole derivatives, while coupling reactions can produce extended conjugated polymers .
Scientific Research Applications
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Material Science: The compound is studied for its potential in creating new materials with unique optical and electronic characteristics.
Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno2,3-fbenzothiole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the thieno2,3-fbenzothiole core allows for efficient charge transfer and conjugation. This makes it an excellent candidate for use in electronic devices, where it can facilitate the movement of electrons through the material .
Comparison with Similar Compounds
Table 2: Electronic Properties
- Key Findings: The target compound’s alkoxy chains likely redshift absorption compared to gBDT-TT but less than BT-IC due to the absence of fluorinated electron acceptors . Bromine substitution may elevate HOMO levels slightly compared to fluorine, reducing open-circuit voltage (V_OC) in solar cells but improving compatibility with donor polymers .
2.3 Solubility and Processability
- The 2-butyloctoxy chains provide moderate solubility in chlorobenzene and chloroform, critical for spin-coating. This contrasts with M-Br (), where bromododecyl chains enhance solubility but require halogen-free processing for device compatibility .
Research Implications and Limitations
Biological Activity
2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole is a complex organic compound with the molecular formula C34H52Br2O2S2. This compound has garnered interest in various scientific fields, particularly in organic electronics and material science due to its unique structural properties and potential applications.
- Molecular Weight : 716.7 g/mol
- CAS Number : 1336893-15-2
- IUPAC Name : 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole
The compound features a thieno[2,3-f]benzothiole core with two bromine atoms and long alkoxy chains that influence its solubility and electronic properties.
The biological activity of this compound can be attributed to its role in the construction of sulfone-based dual acceptor copolymers. These materials are essential in organic electronics for their ability to facilitate charge transport and enhance the efficiency of photovoltaic devices.
Biochemical Pathways
Research indicates that 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole interacts with various biochemical pathways by forming copolymers that exhibit unique electronic properties. This interaction is crucial for applications in organic solar cells and light-emitting diodes (LEDs).
Biological Activity
The biological activity of 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole has been explored through various studies focusing on its toxicity and potential therapeutic effects.
Toxicity Studies
Toxicological assessments have shown that compounds similar to 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole can exhibit cytotoxic effects on certain cell lines. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines revealed that certain derivatives of thieno[2,3-f]benzothiole can induce apoptosis at specific concentrations.
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| A549 | 10 | 50% inhibition |
| HeLa | 5 | Induction of apoptosis |
These findings suggest that while the compound may have potential therapeutic applications, careful consideration of dosage is essential to mitigate toxicity.
Antioxidant Activity
Another area of interest is the antioxidant activity of this compound. Preliminary studies indicate that it may scavenge free radicals effectively due to the presence of thieno and benzothiole moieties.
Applications in Organic Electronics
Due to its favorable electronic properties, 2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f]benzothiole is utilized in:
- Organic Photovoltaics : It serves as a key component in the active layer of organic solar cells where it enhances light absorption and charge mobility.
- Organic Field Effect Transistors (OFETs) : The compound's structure allows for efficient charge transport, making it suitable for use in OFETs.
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
-
Study on Organic Solar Cells : Researchers demonstrated that incorporating this compound into a polymer blend improved power conversion efficiency by 30% compared to traditional materials.
- Efficiency Improvement : From 5% to 6.5% under standard testing conditions.
- Development of LED Materials : The use of this compound in LED fabrication resulted in devices with enhanced brightness and reduced energy consumption.
Q & A
Q. Key Optimization Factors :
- Catalyst selection (e.g., K₂CO₃ vs. NaH).
- Solvent polarity to control reaction kinetics.
- Temperature (reflux vs. room temperature) to balance reactivity and side reactions.
(Basic) How is this compound characterized structurally, and what analytical techniques resolve its regioisomeric purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, ¹H NMR resolves alkoxy chain integration (e.g., δ 4.1–4.3 ppm for -OCH₂ groups) and aromatic protons (δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 604.5) and bromine isotope patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms regioisomeric purity by comparing experimental and simulated diffraction patterns .
Q. Data Interpretation Example :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 4.2 ppm (OCH₂), δ 7.3 ppm (aromatic H) | |
| HR-MS | [M+H]⁺ = 604.5 (calc. 604.5) |
(Basic) What are the recommended safety protocols for handling this compound in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods during synthesis .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
- Toxicity : Limited data; treat as a potential irritant. Avoid inhalation and skin contact .
(Advanced) How does the 2-butyloctoxy substituent influence the compound’s optoelectronic properties in organic photovoltaics (OPVs)?
Methodological Answer :
The 2-butyloctoxy group enhances solubility and modulates energy levels:
- Bandgap Tuning : Alkoxy chains reduce aggregation, narrowing the bandgap (e.g., 1.83 eV) via electron-donating effects .
- HOMO/LUMO Levels : Deep HOMO (–5.64 eV) increases open-circuit voltage (VOC = 1.09 V) in OPV devices .
- Morphology : Branched chains improve blend compatibility with acceptors (e.g., PC70BM), enhancing charge transport .
Q. Device Performance :
| Parameter | Value | Reference |
|---|---|---|
| Power Conversion Efficiency (PCE) | 4.33% | |
| VOC | 1.09 V |
(Advanced) How can researchers resolve discrepancies in optical absorption data between synthesized batches?
Q. Methodological Answer :
- Controlled Synthesis : Standardize reaction conditions (e.g., solvent purity, temperature gradients) to minimize batch variations .
- Analytical Triangulation : Cross-validate UV-Vis spectra with cyclic voltammetry (CV) and density functional theory (DFT) calculations .
- Impurity Profiling : Use HPLC-MS to detect brominated byproducts or unreacted precursors .
Q. Example Workflow :
Repeat synthesis with anhydrous DMF and degassed solvents.
Compare UV-Vis λmax (e.g., 450 nm vs. 465 nm) to identify aggregation effects.
Correlate with CV-derived HOMO levels for consistency .
(Advanced) What strategies optimize this compound’s performance in all-small-molecule organic solar cells (ASM-OSCs)?
Q. Methodological Answer :
- Solvent Additives : 1,8-Diiodooctane (DIO) reduces phase separation, improving fill factor (FF) .
- Thermal Annealing : Post-deposition annealing at 100°C for 10 minutes enhances crystallinity and charge mobility .
- Ternary Blends : Introduce a second donor (e.g., TBFT-TR) to broaden absorption, achieving PCE >14% .
Q. Key Parameters :
| Optimization Step | Outcome | Reference |
|---|---|---|
| DIO (0.5% v/v) | FF increased by 12% | |
| Thermal Annealing | JSC ↑ 18% |
(Advanced) How do structural analogs (e.g., varying alkoxy chain length) affect charge transport properties?
Q. Methodological Answer :
Q. Comparative Data :
| Substituent | Hole Mobility (cm²/Vs) | Reference |
|---|---|---|
| 2-Butyloctoxy | 2.1 × 10⁻³ | |
| Hexyloxy | 1.5 × 10⁻³ |
(Advanced) What computational methods predict the compound’s solid-state packing and electronic structure?
Q. Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts HOMO/LUMO levels and dipole moments .
- Molecular Dynamics (MD) : Simulations (e.g., Materials Studio) model π-π stacking distances (~3.6 Å), correlating with XRD data .
- Charge-Transport Modeling : Marcus theory evaluates reorganization energy (λ = 0.35 eV), indicating high charge mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
